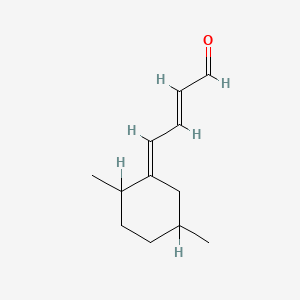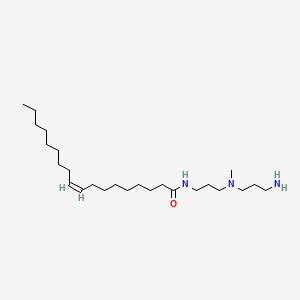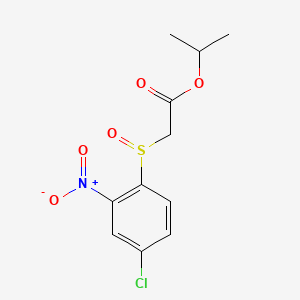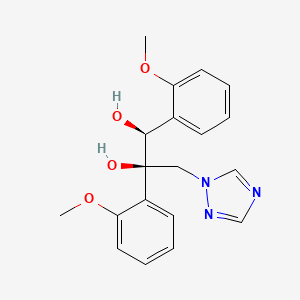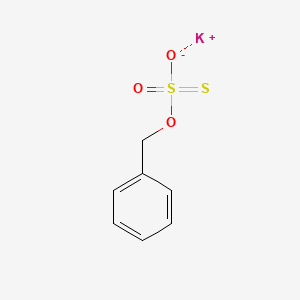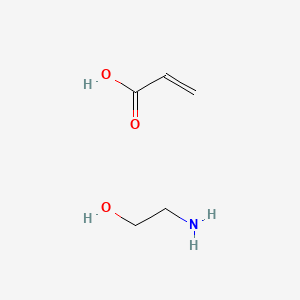
Einecs 251-377-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 251-377-5, also known as 2,4,6-trimethylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is an aromatic compound with the molecular formula C9H12O. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using similar alkylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The reaction conditions are optimized to achieve high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antioxidant and its role in drug development.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Its molecular structure allows it to interact with enzymes and other proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethylphenol
- 2,6-dimethylphenol
- 3,5-dimethylphenol
Comparison
Compared to these similar compounds, 2,4,6-trimethylphenol exhibits unique properties due to the presence of three methyl groups on the aromatic ring. This structural difference affects its reactivity, solubility, and overall chemical behavior, making it distinct in its applications and effectiveness in various reactions.
Conclusion
2,4,6-trimethylphenol (Einecs 251-377-5) is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable substance in various fields, from chemistry and biology to medicine and industry.
Properties
CAS No. |
33090-06-1 |
|---|---|
Molecular Formula |
C3H4O2.C2H7NO C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-aminoethanol;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H7NO/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);4H,1-3H2 |
InChI Key |
LCLMOJQKUBRPIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C(CO)N |
Related CAS |
73102-08-6 33090-06-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


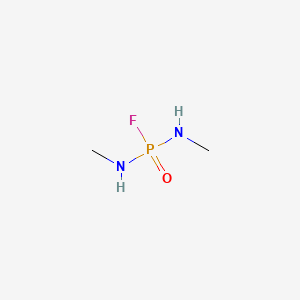
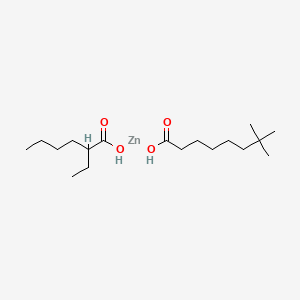
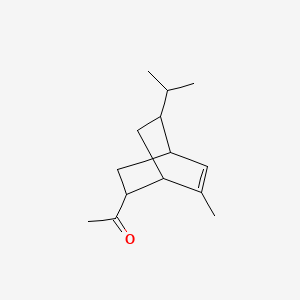
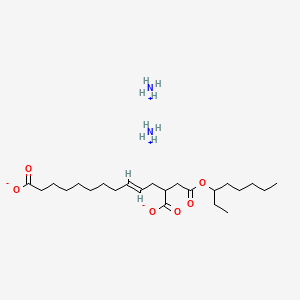
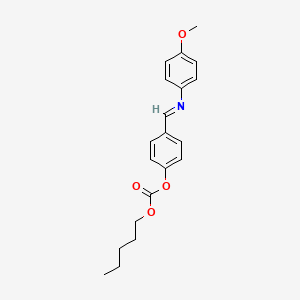
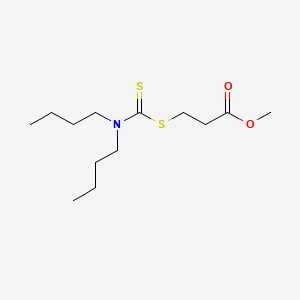
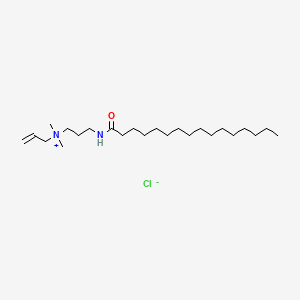

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
